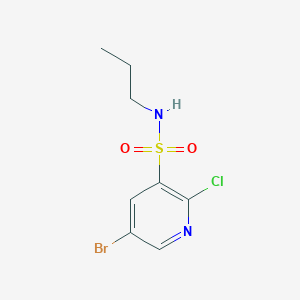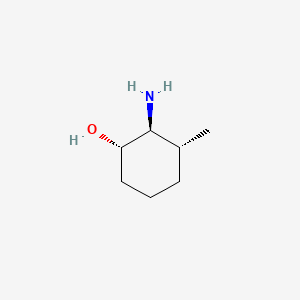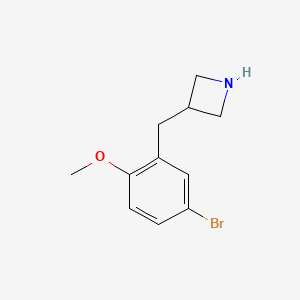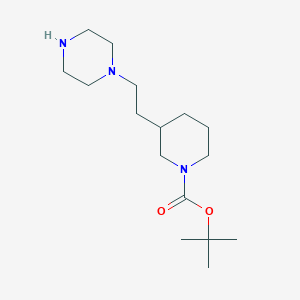
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate is an organic compound that features a bromophenyl group attached to a propyl chain, which is further linked to a 4-methylbenzene-1-sulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate typically involves a multi-step process:
Bromination: The initial step involves the bromination of phenylpropane to introduce the bromine atom at the para position.
Sulfonation: The next step is the sulfonation of 4-methylbenzene to form 4-methylbenzene-1-sulfonyl chloride.
Coupling Reaction: Finally, the brominated phenylpropane is reacted with 4-methylbenzene-1-sulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Reduction: The compound can be reduced to remove the bromine atom or to modify the sulfonate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 could produce a de-brominated product.
科学的研究の応用
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism by which 3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the sulfonate group can engage in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)propyl 4-methylbenzene-1-sulfonate
- 3-(4-Fluorophenyl)propyl 4-methylbenzene-1-sulfonate
- 3-(4-Methylphenyl)propyl 4-methylbenzene-1-sulfonate
Uniqueness
3-(4-Bromophenyl)propyl 4-methylbenzene-1-sulfonate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and methyl analogs.
特性
分子式 |
C16H17BrO3S |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
3-(4-bromophenyl)propyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17BrO3S/c1-13-4-10-16(11-5-13)21(18,19)20-12-2-3-14-6-8-15(17)9-7-14/h4-11H,2-3,12H2,1H3 |
InChIキー |
PRPLKRHRWWFCGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B13553645.png)
![2-{2-azaspiro[4.4]nonan-7-yl}aceticacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13553647.png)



![Tert-butyl 9-(hydroxymethyl)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13553680.png)



![Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13553706.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)
![Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13553712.png)


